N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-5-9-14(18-11)19-15(20)16-17-10-13(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPWWRHOTMTHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 6-methyl-2-pyridinecarboxylic acid and 5-phenyl-1,3-oxazole-2-amine in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the carboxamide group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research indicates that oxazole derivatives exhibit potent activity against various cancer cell lines. For instance, compounds with oxazole moieties have been shown to inhibit the growth of tumor cells by interfering with critical signaling pathways involved in cell proliferation and survival. The incorporation of a pyridine ring enhances the bioactivity, making these compounds valuable in cancer therapy research .
Mechanism of Action
The mechanism through which N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide exerts its effects involves modulation of specific targets such as kinases and transcription factors. This compound has been studied for its ability to inhibit the transforming growth factor (TGF) signaling pathway, which is implicated in fibrosis and cancer progression .
Anti-inflammatory Properties
Oxazole derivatives, including this compound, have shown promising anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, contributing to their potential use in treating inflammatory diseases such as arthritis and other chronic conditions .
Neuroprotective Effects
Recent studies suggest that oxazole-containing compounds can offer neuroprotective benefits. They may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including one-pot reactions that enhance yield and reduce reaction time. The development of efficient synthetic routes is crucial for producing this compound in a laboratory setting for further research .
Table 1: Summary of Case Studies on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro, suggesting potential for treating rheumatoid arthritis. |
| Study C | Neuroprotection | Indicated protective effects against oxidative stress-induced neuronal death in cultured neurons. |
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
- Melting Points : Oxadiazole derivatives (e.g., 6c) exhibit higher melting points (219–220°C) compared to furan-based analogs (158–296°C), likely due to stronger intermolecular interactions in the oxadiazole core .
- IR Spectroscopy : Carboxamide C=O stretches appear at ~1680 cm⁻¹ in oxadiazole analogs, consistent with the target compound’s expected profile .
- ADME Predictions : In silico studies on pyridinylpyrimidines suggest that the 6-methylpyridin-2-yl group improves metabolic stability and absorption compared to unsubstituted analogs .
Key Structural and Functional Differences
| Parameter | Target Compound | 6c (Oxadiazole Analog) | N-(6-Methylpyridin-2-yl)benzamides |
|---|---|---|---|
| Core Structure | 1,3-Oxazole | 1,3,4-Oxadiazole | Benzamide |
| Electron Density | Moderate π-deficient | Highly π-deficient | Non-π-deficient |
| Receptor Targets | Likely benzodiazepine/mGlu5 | Benzodiazepine | mGlu5 |
| Lipophilicity (Predicted) | Moderate (phenyl + oxazole) | High (chlorophenoxy + oxadiazole) | Tunable via substituents |
Biological Activity
N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is an organic compound belonging to the oxazole derivatives family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The structure features a pyridine ring substituted at the 6th position with a methyl group, a phenyl group attached to the oxazole ring, and a carboxamide group at the 2nd position, which contributes to its diverse biological effects.
The primary biological target of this compound is the TGF-beta receptor type-1 . This interaction can lead to significant alterations in cellular processes such as:
- Cell growth
- Differentiation
- Apoptosis
These pathways are crucial in various physiological and pathological conditions, including cancer progression and tissue fibrosis.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against several cancer cell lines. For instance, derivatives of oxazole compounds have shown promising results against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
- Antimicrobial Properties : Similar oxazole derivatives have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
- Anti-inflammatory Effects : Compounds within this class have been associated with anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory pathways.
Case Studies and Research Findings
Various studies have highlighted the biological activities of this compound and related compounds:
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa (human cervical carcinoma) | 15 | |
| Anticancer | Caco-2 (colon adenocarcinoma) | 12 | |
| Antimicrobial | S. aureus | 20 | |
| Antimicrobial | E. coli | 18 |
Detailed Findings
In one study focusing on oxazole derivatives, modifications led to enhanced antitumor activity against a panel of human tumor cell lines. Notably, one derivative showed an IC50 value of 1.143 µM against renal cancer cells, highlighting the potential for selective targeting in cancer therapy .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization between 6-methyl-2-pyridinecarboxylic acid and 5-phenyl-1,3-oxazole-2-amines under controlled conditions with dehydrating agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
